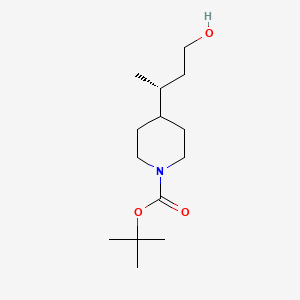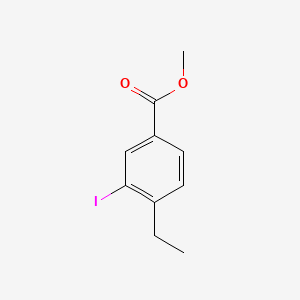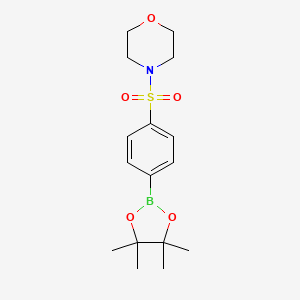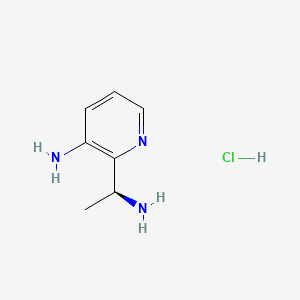
(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Medicinal and Chemosensing Applications
Pyridine derivatives are crucial in various fields, including medicinal chemistry and chemosensing applications. These compounds exhibit a wide range of biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Furthermore, pyridine derivatives are known for their high affinity for various ions and neutral species, making them effective as chemosensors for determining different species in environmental, agricultural, and biological samples.
Antitubercular Activity of Pyridine Derivatives
Specific pyridine derivatives have been evaluated for their antitubercular (anti-TB) activity against various strains of Mycobacterium tuberculosis, including resistant strains. Some derivatives have shown efficacy comparable to established TB treatments, indicating their potential as new leads for anti-TB compounds. This highlights the significant role of pyridine derivatives in the development of novel therapeutic agents for TB treatment.
Pyridine Derivatives as Corrosion Inhibitors
Pyridine derivatives also play a role as anticorrosive materials. These compounds show reasonable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in industrial settings where corrosion inhibition is crucial for maintaining the integrity of metal structures and machinery.
- For insights into the medicinal and chemosensing applications: (Gasem Mohammad Abu-Taweel et al., 2022).
- On the antitubercular activity: (M. Asif, 2014).
- Regarding their role as corrosion inhibitors: (C. Verma et al., 2020).
Eigenschaften
IUPAC Name |
2-[(1S)-1-aminoethyl]pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)7-6(9)3-2-4-10-7;/h2-5H,8-9H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXROOOPRFSCGH-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
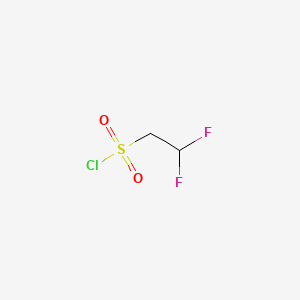

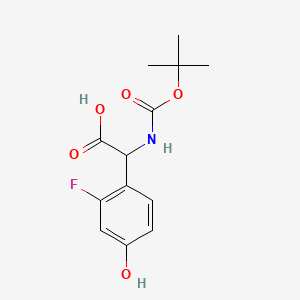
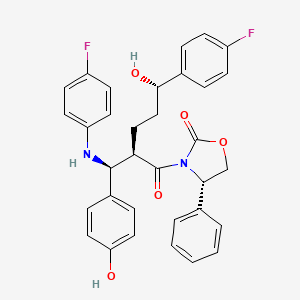
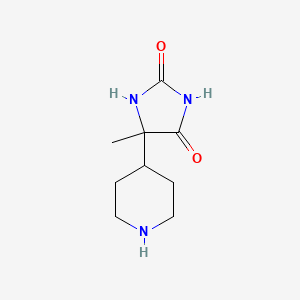
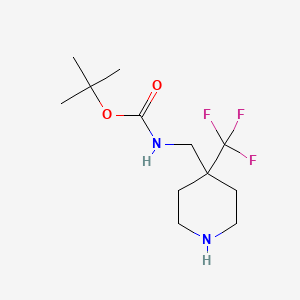
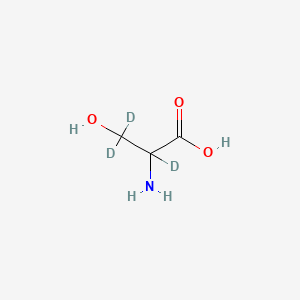
![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)
![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)
